molecular formula C17H27N5O4S B215194 N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide

N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide

Cat. No. B215194
M. Wt: 397.5 g/mol
InChI Key: HCNMYIOLLLUCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide, also known as JP-8000, is a novel compound that has gained significant attention in scientific research. It belongs to the family of piperazinecarboxamide derivatives and has shown promising results in various studies.

Mechanism of Action

N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. It has been found to inhibit the activity of phosphodiesterase-5 (PDE5) and vascular endothelial growth factor receptor (VEGFR) which are involved in the regulation of cell proliferation, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide has been shown to modulate various biochemical and physiological processes in the body. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, and promote apoptosis. It has also been found to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.

Advantages and Limitations for Lab Experiments

N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also shown low toxicity and high selectivity towards its target enzymes. However, its limited solubility in aqueous solutions and high cost of synthesis may pose some limitations for its use in laboratory experiments.

Future Directions

N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide has shown great potential for the development of novel therapeutics for various diseases. Further research is needed to explore its mechanism of action and identify its molecular targets. In addition, the development of more efficient synthesis methods and the optimization of its pharmacological properties may lead to the discovery of more potent derivatives.

Synthesis Methods

The synthesis of N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide involves the reaction of 4-pyridinecarboxylic acid with isopropylamine, followed by the addition of morpholine and sulfonyl chloride. The final product is obtained after purification by chromatography.

Scientific Research Applications

N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. In addition, it has shown promising results in the treatment of various diseases such as cancer, diabetes, and neurological disorders.

properties

Product Name

N-isopropyl-4-[3-(4-morpholinylsulfonyl)-4-pyridinyl]-1-piperazinecarboxamide

Molecular Formula

C17H27N5O4S

Molecular Weight

397.5 g/mol

IUPAC Name

4-(3-morpholin-4-ylsulfonylpyridin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C17H27N5O4S/c1-14(2)19-17(23)21-7-5-20(6-8-21)15-3-4-18-13-16(15)27(24,25)22-9-11-26-12-10-22/h3-4,13-14H,5-12H2,1-2H3,(H,19,23)

InChI Key

HCNMYIOLLLUCCQ-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)N1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)N3CCOCC3

Canonical SMILES

CC(C)NC(=O)N1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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